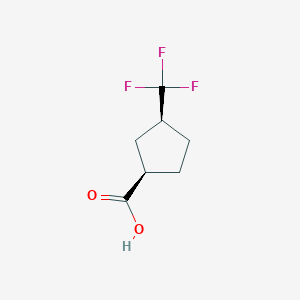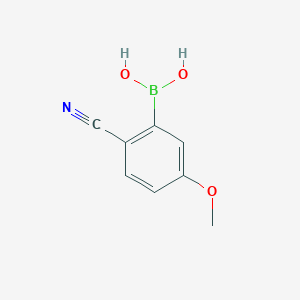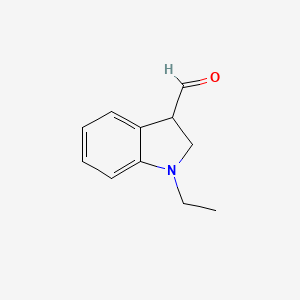
1-Ethylindoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethylindoline-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties. This compound is an important intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethylindoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-ethylindoline with a suitable oxidizing agent to introduce the aldehyde functional group at the 3-position. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial production .
化学反応の分析
Types of Reactions: 1-Ethylindoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Ethylindoline-3-carboxylic acid.
Reduction: 1-Ethylindoline-3-methanol.
Substitution: Various substituted indole derivatives depending on the reagent used.
科学的研究の応用
1-Ethylindoline-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of indole-based biological pathways and as a precursor for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 1-ethylindoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can affect cellular signaling pathways, enzyme activity, and gene expression, contributing to its biological effects .
類似化合物との比較
- 1-Methylindoline-3-carbaldehyde
- 1-Propylindoline-3-carbaldehyde
- 1-Butylindoline-3-carbaldehyde
Comparison: 1-Ethylindoline-3-carbaldehyde is unique due to its specific ethyl group at the 1-position, which influences its reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various chemical reactions and applications.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
1-ethyl-2,3-dihydroindole-3-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-6,8-9H,2,7H2,1H3 |
InChIキー |
FXENXYSNQXCRLU-UHFFFAOYSA-N |
正規SMILES |
CCN1CC(C2=CC=CC=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



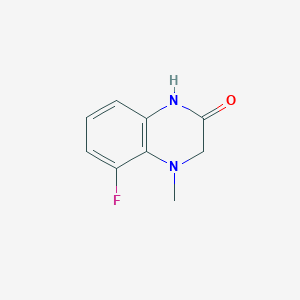
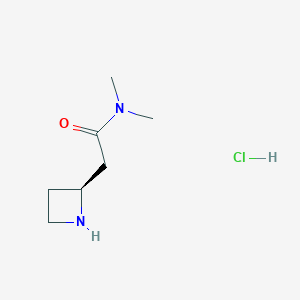
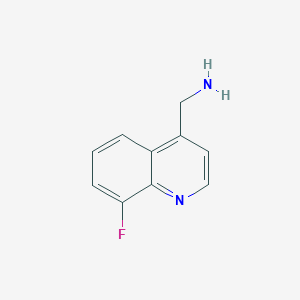


![N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B11912168.png)
![6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912169.png)
![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)

